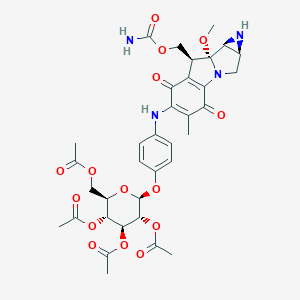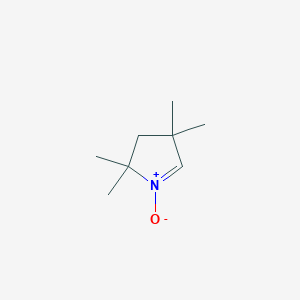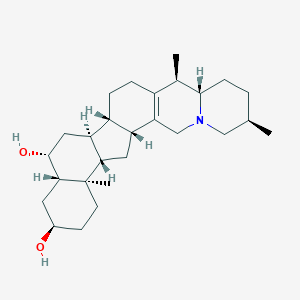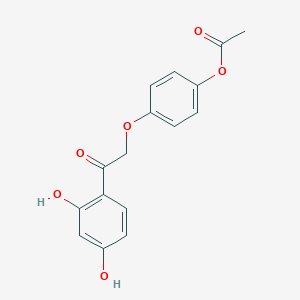
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C, also known as Glc4-PMMD, is a novel prodrug of mitomycin C. It is a promising anticancer agent that has gained attention in recent years due to its potential to overcome the limitations of traditional chemotherapy.
Mechanism of Action
The mechanism of action of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the activation of mitomycin C by enzymes present in cancer cells. Once activated, mitomycin C crosslinks DNA, leading to cell death. This compound has been shown to be more effective than mitomycin C alone, as it can target cancer cells specifically and release the active form of mitomycin C only in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C is its specificity towards cancer cells, which reduces the risk of toxicity to healthy cells. This compound has also been shown to have a longer half-life than mitomycin C, making it more effective in cancer treatment. However, this compound has some limitations in lab experiments, such as the requirement for specific enzymes in cancer cells to activate the drug.
Future Directions
Several future directions for N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C research have been proposed. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dose and dosing schedule. Furthermore, the combination of this compound with other anticancer agents or immunotherapy agents could be explored to enhance its efficacy. Overall, this compound has great potential as a novel anticancer agent, and further research is needed to fully understand its mechanism of action and clinical potential.
Synthesis Methods
The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the conjugation of mitomycin C with a glucose molecule through a linker molecule. The linker molecule is designed in such a way that it can be cleaved by enzymes present in cancer cells, releasing the active form of mitomycin C. The synthesis of this compound has been reported in several research articles, and it has been shown to be a reliable and reproducible method.
Scientific Research Applications
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and pancreatic cancer. This compound has also been shown to be less toxic than traditional chemotherapy drugs, making it a promising candidate for cancer treatment.
properties
CAS RN |
134136-38-2 |
|---|---|
Molecular Formula |
C35H40N4O15 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1 |
InChI Key |
OONKIOWWPLCSQD-NPHOOMDASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
MC 77 MC-77 N-(4-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)










